molecular formula C14H8ClF3O2 B6364317 6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261786-28-0

6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6364317
CAS No.: 1261786-28-0
M. Wt: 300.66 g/mol
InChI Key: PHGABTWFXORPDM-UHFFFAOYSA-N
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Description

6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3’ position, and a carboxylic acid group at the 3rd position of the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylates and ketones.

    Reduction: Reduced derivatives such as alcohols and aldehydes.

    Substitution: Substituted biphenyl derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the development of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chloro group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.

    6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the trifluoromethyl group at the 4’ position.

    6-Bromo-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the chloro, trifluoromethyl, and carboxylic acid groups, which collectively influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGABTWFXORPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680893
Record name 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261786-28-0
Record name 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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